molecular formula C19H19N3O2S B6540279 N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide CAS No. 1021224-66-7

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide

Cat. No.: B6540279
CAS No.: 1021224-66-7
M. Wt: 353.4 g/mol
InChI Key: NOHTVLGGNXXACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a synthetic small molecule featuring a pyridazinone core linked to a thiophene carboxamide via a flexible propyl chain. This structural motif is of significant interest in medicinal chemistry and pharmacological research. The 6-oxo-1,6-dihydropyridazine (pyridazinone) ring system is a privileged scaffold in drug discovery, known for its ability to engage in key hydrogen-bonding interactions with biological targets, such as forming bonds with conserved glutamine residues in enzyme binding sites . Compounds incorporating thiophene-carboxamide and pyridazinone structures, like this one, have demonstrated a range of promising biological activities in scientific studies. Research on analogous molecules has revealed potential for anti-inflammatory applications through the inhibition of key pathways like JNK2-NF-κB/MAPK . Furthermore, similar molecular architectures are being explored for targeting tyrosine kinase 2 (TYK2) in autoimmune diseases and phosphodiesterase 10A (PDE10A) for central nervous system disorders . The thiophene-carboxamide moiety, in particular, is a key structural element in preclinical candidates investigated for their activity against cancer cell lines, sometimes acting as substrates for metabolic activation within cells . The specific substitution pattern on the pyridazinone ring and the nature of the linker can be critical for optimizing potency, selectivity, and metabolic stability . This compound is supplied For Research Use Only and is intended for use in assay development, high-throughput screening, and investigating the mechanisms of pyridazinone-based therapeutics in a laboratory setting.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-7-15(8-6-14)16-9-10-18(23)22(21-16)12-3-11-20-19(24)17-4-2-13-25-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHTVLGGNXXACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a pyridazine ring and a thiophene moiety, which are known for their diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C19H22N4O2S
Molecular Weight 366.47 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the thiophene and pyridazine rings allows for significant interactions with enzymes and receptors involved in several physiological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially including phosphodiesterases (PDEs) which play a crucial role in cellular signaling pathways.
  • Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, making it a candidate for anti-inflammatory drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of various derivatives found that modifications to the pyridazine core can enhance activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.

Anticancer Properties

Recent investigations into the anticancer effects of similar compounds have shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 1: PDE Inhibition

A study published in Pharmacology Reports explored the effects of various PDE inhibitors on inflammatory models. The results indicated that compounds structurally related to this compound showed IC50 values ranging from 100 nM to 300 nM against PDE4, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of thiophene-based compounds, this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyridazinone core, linker groups, or terminal carboxamide substituents. Below is a detailed analysis of three key analogs:

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide (CAS: 1021224-51-0)

  • Structural Differences: Pyridazinone substitution: 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound). Terminal group: Quinoline-2-carboxamide (vs. thiophene-2-carboxamide).
  • Molecular Formula : C₂₄H₂₂N₄O₃ (MW: 414.5).
  • Quinoline’s planar aromatic system could increase lipophilicity, affecting membrane permeability .

2-(4-Fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (CAS: 1058199-93-1)

  • Structural Differences: Linker modification: Acetamide group with a 4-fluorophenoxy substituent (vs. thiophene-2-carboxamide).
  • Molecular Formula : C₂₂H₂₂FN₃O₃ (MW: 395.4).
  • Implications: The 4-fluorophenoxy group introduces electronegativity, which might influence hydrogen bonding or dipole interactions.

GDC-0834 (BTK Inhibitor)

  • Structural Differences: Core: Pyrazine (vs. pyridazinone). Terminal group: Tetrahydrobenzo[b]thiophene-2-carboxamide (vs. thiophene-2-carboxamide).
  • Pharmacological Relevance :
    • GDC-0834 is a Bruton’s tyrosine kinase (BTK) inhibitor with demonstrated efficacy in autoimmune and oncology research.
    • The tetrahydrobenzo[b]thiophene system may enhance steric bulk and selectivity compared to simpler thiophene derivatives .

Comparative Data Table

Compound Name Core Structure Substitution (R) Terminal Group Molecular Formula Molecular Weight Potential Target
Target Compound Pyridazinone 4-Methylphenyl Thiophene-2-carboxamide C₂₀H₂₀N₄O₂S 396.5 (estimated) Kinases (hypothesized)
N-{3-[3-(4-methoxyphenyl)-6-oxo...}quinoline-2-carboxamide Pyridazinone 4-Methoxyphenyl Quinoline-2-carboxamide C₂₄H₂₂N₄O₃ 414.5 Not specified
2-(4-Fluorophenoxy)-N-{3-[3-(4-methylphenyl)...}acetamide Pyridazinone 4-Methylphenyl 4-Fluorophenoxy acetamide C₂₂H₂₂FN₃O₃ 395.4 Not specified
GDC-0834 Pyrazine 4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl Tetrahydrobenzo[b]thiophene-2-carboxamide C₂₇H₃₁N₅O₃S 529.6 BTK

Key Research Findings and Hypotheses

Substituent Effects: The 4-methylphenyl group in the target compound may balance hydrophobicity and steric effects, whereas analogs with methoxy (electron-donating) or halogen (electron-withdrawing) groups could modulate electronic environments at binding sites. Thiophene-2-carboxamide’s smaller aromatic system compared to quinoline or tetrahydrobenzo[b]thiophene might reduce off-target interactions.

Therapeutic Potential: Structural parallels to BTK inhibitors like GDC-0834 suggest possible kinase inhibitory activity, though experimental validation is required.

Preparation Methods

Hydrazine Cyclization

A common approach involves reacting 1,4-diketones with hydrazine hydrate under acidic or neutral conditions. For example, the reaction of 3-(4-methylphenyl)-1,4-pentanedione with hydrazine sulfate in ethanol at reflux yields the corresponding dihydropyridazinone. Modifications to this method, such as using microwave irradiation, have been reported to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 75%.

Reductive Cyclization

Alternative routes employ reductive cyclization strategies. For instance, SmI₂-mediated reductive cyclization of γ-keto-α,β-unsaturated esters with hydrazines has been utilized to form pyridazinones with high stereoselectivity. This method is particularly advantageous for introducing substituents at specific positions on the ring.

Table 1: Comparative Yields for Pyridazinone Synthesis

MethodReagents/ConditionsYield (%)Reference
Hydrazine CyclizationHydrazine hydrate, EtOH, reflux78
SmI₂ Reductive CyclizationSmI₂, THF, 0°C → RT85
Microwave-AssistedNH₂NH₂·H₂O, HCl, 150°C76

Alkylation of the Pyridazinone Nitrogen

Introducing the propyl chain at the pyridazinone nitrogen necessitates careful control of reaction conditions to avoid over-alkylation or decomposition.

Nucleophilic Substitution

The pyridazinone nitrogen can undergo alkylation using 1-bromo-3-aminopropane in the presence of a base such as potassium carbonate. In a representative procedure, 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine (1.0 eq) was reacted with 1-bromo-3-aminopropane (1.2 eq) in DMF at 60°C for 24 hours, yielding the N-propyl derivative in 68% yield.

Mitsunobu Reaction

For less reactive substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been employed. This method facilitates the coupling of alcohols to nitrogen nucleophiles under mild conditions. For example, reacting 3-(4-methylphenyl)pyridazinone with 3-aminopropanol in THF using DEAD/PPh₃ afforded the propylamine derivative in 72% yield.

Formation of the Thiophene-2-Carboxamide Moiety

The final step involves coupling the propylamine intermediate with thiophene-2-carboxylic acid.

Carbodiimide-Mediated Coupling

A standard approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). For instance, thiophene-2-carboxylic acid (1.1 eq) was activated with EDC/HOBt for 30 minutes before adding the propylamine derivative, yielding the carboxamide in 82% purity after column chromatography.

Active Ester Formation

Alternative methods employ N,N'-disuccinimidyl carbonate (DSC) to form active esters. In a protocol adapted from, thiophene-2-carboxylic acid (1.0 eq) was treated with DSC (1.2 eq) and 4-dimethylaminopyridine (DMAP) in THF, followed by reaction with the propylamine intermediate to achieve a 79% yield.

Table 2: Amide Coupling Conditions and Outcomes

MethodReagents/ConditionsYield (%)Purity (%)
EDC/HOBtEDC, HOBt, DCM, RT, 24h8295
DSC ActivationDSC, DMAP, THF, 0°C → RT7993

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DCM are preferred for alkylation and amidation steps due to their ability to dissolve both hydrophilic and hydrophobic reactants. Ethanol/water mixtures have also been used for diazotization and reduction steps, as seen in the synthesis of related pyridazinones.

Temperature and Catalysis

Elevated temperatures (60–80°C) improve reaction kinetics for cyclization and alkylation, while amide couplings are typically conducted at room temperature to prevent racemization. Catalytic amounts of DMAP or HOBt enhance reaction efficiency by stabilizing intermediates.

Analytical Characterization

Final compounds are characterized using NMR, HPLC, and mass spectrometry. For example:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.07 (d, 3H, CH₃), 2.17–2.26 (m, 1H), 7.41–7.74 (m, aromatic protons).

  • LC-MS : m/z = 350 [M+H]⁺, confirming the molecular ion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between pyridazinone and thiophene-carboxamide precursors. Key steps:

  • Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) for amide bond formation .
  • Step 2 : Solvent selection (e.g., dry CH₂Cl₂ or DMF) to enhance reaction efficiency and minimize side products .
  • Step 3 : Purification via reverse-phase HPLC or recrystallization (e.g., methanol) to achieve >95% purity .
    • Critical Parameters : Temperature control (e.g., 0–25°C for coupling reactions) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm regiochemistry of the pyridazinone ring and propyl linker (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bonds (if present) .
  • HRMS/LC-MS : Ensure molecular weight matches theoretical values (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Recommended steps:

  • Replicate Studies : Test the compound under identical conditions (e.g., pH, temperature, cell lines) as conflicting reports .
  • Orthogonal Assays : Use fluorescence-based assays alongside enzymatic assays to confirm target engagement .
  • Stability Analysis : Perform LC-MS to check for degradation products in buffer/DMSO stocks .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the thiophene or pyridazinone moieties .
  • Formulation : Use co-solvents (e.g., PEG 400) or prepare stable salt forms (e.g., sodium/potassium carboxylate) .
  • Nanoparticle Encapsulation : Employ liposomal delivery systems to enhance bioavailability .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use PyMOL/AutoDock to predict binding poses with target enzymes (e.g., kinases) .
  • DFT Calculations : Analyze electron distribution to prioritize substituents (e.g., electron-withdrawing groups on the 4-methylphenyl ring) for synthetic modification .
  • MD Simulations : Assess conformational stability of the propyl linker in aqueous environments .

Q. What are the best practices for analyzing contradictory spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Sample Purity : Re-purify the compound via column chromatography to remove impurities affecting signals .
  • Advanced NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .
  • Temperature-Dependent Studies : Probe dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 50°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.